

Spectroscopic and Biological Insights into Renchangianin B and Related Dibenzocyclooctadiene Lignans from Kadsura

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Compound of Interest

Compound Name: *Renchangianin B*

Cat. No.: B15137636

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the spectroscopic data and biological activities associated with dibenzocyclooctadiene lignans isolated from the plant genus Kadsura, with a focus on **Renchangianin B**. While specific quantitative spectroscopic data for **Renchangianin B** from its primary literature is not readily available in the public domain, this document synthesizes general characteristics and methodologies applicable to this class of compounds, alongside a review of their significant biological activities and associated signaling pathways.

Introduction to Renchangianin B and Kadsura Lignans

Renchangianin B is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and diverse biological activities. It was first isolated from *Kadsura renchangiana*. Lignans from *Kadsura* species have attracted considerable interest in phytochemical and pharmacological research due to their potential therapeutic applications, including anti-inflammatory, neuroprotective, and hepatoprotective effects.

Chemical Profile of **Renchangianin B**:

Property	Value	Source
Molecular Formula	C ₃₄ H ₃₈ O ₁₁	[PubChem][1]
Molecular Weight	622.7 g/mol	[PubChem][1]
IUPAC Name	[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0 ^{2,7}]hexadeca-1(16),2,4,6,12,14-hexaenyl]benzoate	[PubChem][1]

Spectroscopic Data of Dibenzocyclooctadiene Lignans

The structural elucidation of dibenzocyclooctadiene lignans like **Renchangianin B** heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for **Renchangianin B** could not be retrieved from the available literature. The following tables represent the type of data typically presented for this class of compounds.

NMR Spectroscopy

¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the relative stereochemistry of these molecules.

Table 1: Representative ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.5 - 6.8	s	-
H-4	6.6 - 6.9	s	-
H-6	2.5 - 2.8	m	-
H-7	2.2 - 2.5	m	-
OMe	3.7 - 4.0	s	-

| Me | 0.8 - 1.5 | d | 6.0 - 7.0 |

Table 2: Representative ^{13}C NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)

Position	Chemical Shift (δ , ppm)
C-1	105 - 115
C-2	140 - 150
C-3	140 - 150
C-4	105 - 115
C-5	130 - 140
C-6	30 - 40
C-7	40 - 50
C-8	125 - 135
OMe	55 - 65

| Me | 15 - 25 |

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of the molecule.

Table 3: Mass Spectrometry Data for **Renchangianin B**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	623.2487	Data not available

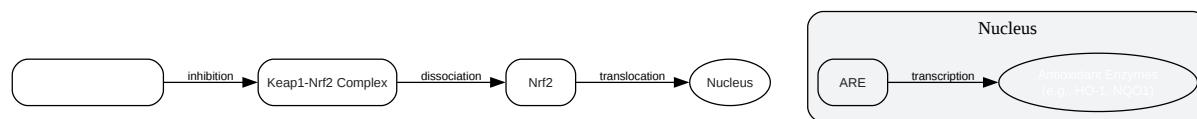
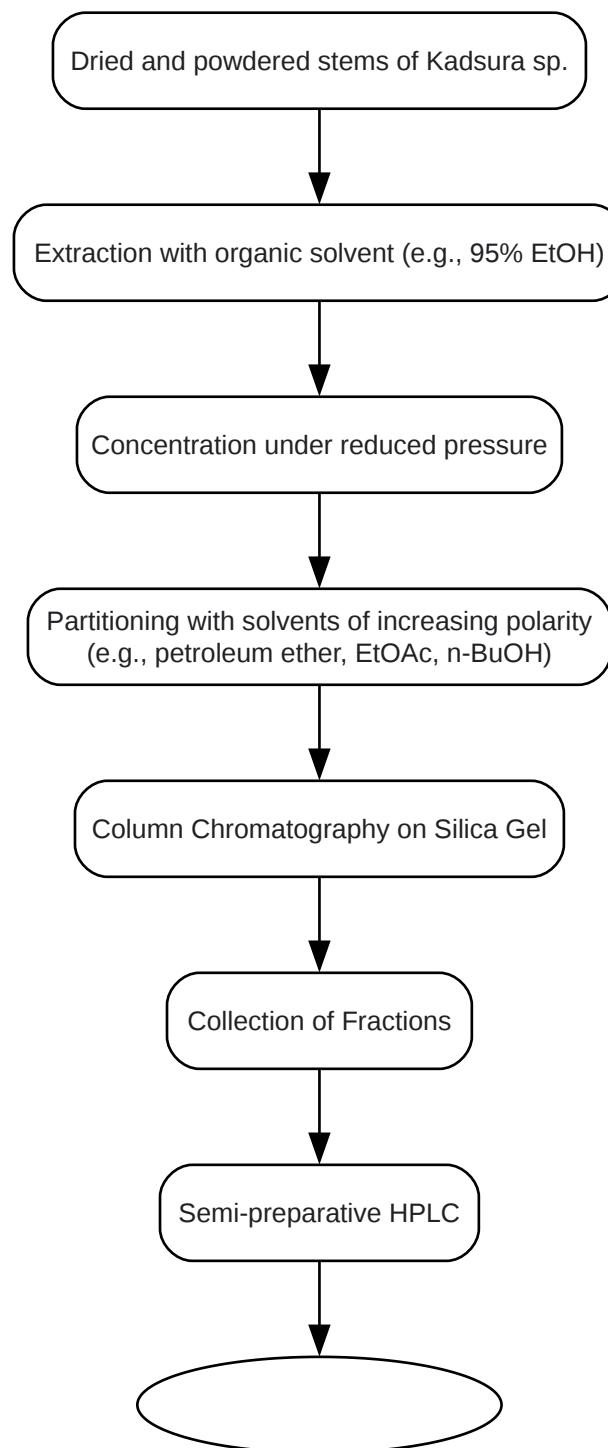
| [M+Na]⁺ | 645.2306 | Data not available |

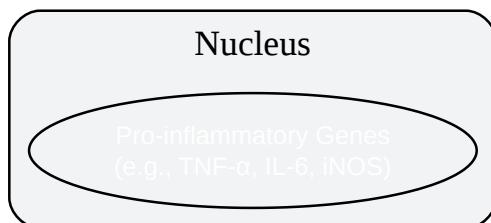
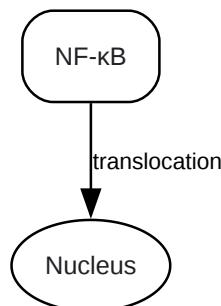
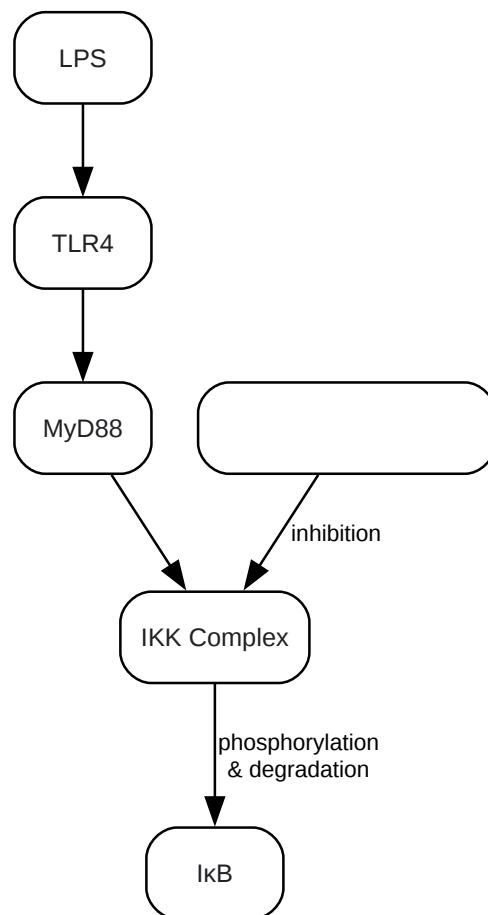
Experimental Protocols

The following sections describe the general methodologies used for the isolation and structural elucidation of dibenzocyclooctadiene lignans from *Kadsura* species.

Isolation of Renchangianin B and Related Lignans

The general workflow for the isolation of these compounds is depicted below.





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References

- 1. Renchangianin B | C34H38O11 | CID 102073771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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